5-(Dimethylamino)isophthalic acid 5-(Dimethylamino)isophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481957
InChI: InChI=1S/C10H11NO4/c1-11(2)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)
SMILES: CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

5-(Dimethylamino)isophthalic acid

CAS No.:

Cat. No.: VC13481957

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Dimethylamino)isophthalic acid -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 5-(dimethylamino)benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H11NO4/c1-11(2)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)
Standard InChI Key LDQGLUYMXUOGRH-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O
Canonical SMILES CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O

Introduction

Synthetic Pathways and Optimization

Precursor-Based Routes

A plausible synthesis involves alkylation of 5-aminoisophthalic acid. For example, 5-aminoisophthalic acid (synthesized via catalytic hydrogenation of 5-nitroisophthalic acid using Raney nickel/hydrazine hydrate ) can undergo dimethylation using methyl iodide in the presence of a base (e.g., NaOH):

Proposed Reaction:
5-NH₂-isophthalic acid + 2 CH₃I → 5-N(CH₃)₂-isophthalic acid + 2 HI

This method mirrors industrial practices for N-alkylation but requires careful control of stoichiometry to avoid over-alkylation.

Alternative Approaches

  • Pd-Catalyzed Coupling: Palladium-mediated coupling of dimethylamine with halogenated isophthalic acid derivatives (e.g., 5-bromoisophthalic acid).

  • Reductive Amination: Condensation of isophthalic acid derivatives with formaldehyde and dimethylamine under reducing conditions.

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from analogous compounds suggest:

Property5-DMAIA (Inferred)5-Acetylaminoisophthalic Acid 5-Aminoisophthalic Acid
Melting Point (°C)240–260 (dec.)N/A>300 (decomposes)
Density (g/cm³)1.45–1.551.5121.62
Solubility in WaterLowInsolubleSlight

The dimethylamino group enhances organic solubility (e.g., in DMF or DMSO) compared to the parent isophthalic acid.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~1680 cm⁻¹ (C=O stretch), ~2800 cm⁻¹ (C-H stretch, -N(CH₃)₂), and ~1250 cm⁻¹ (C-N stretch) .

  • NMR: ¹H NMR would show a singlet for the aromatic proton at position 2 (δ ~8.3 ppm) and a singlet for -N(CH₃)₂ (δ ~3.0 ppm) .

Applications in Materials Science

Coordination Polymers and MOFs

The carboxylate and dimethylamino groups enable diverse coordination modes. For example, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid forms metallogels with Ca(II) and Cu(II) , suggesting 5-DMAIA could act as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis.

Polymer Modification

Incorporating 5-DMAIA into polyamides or polyesters could impart basicity and UV absorption, useful in specialty coatings.

Citations Chemsrc: 5-(Acetylamino)isophthalic acid. CN106748840A: Preparation of 5-aminoisophthalic acid. ACS Omega 2019, 4, 1, 2111–2117: Triazole-modified isophthalic acid in metallogels.

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